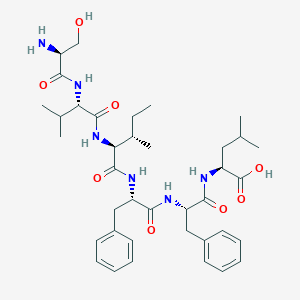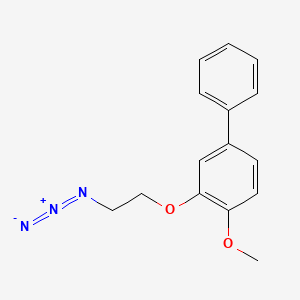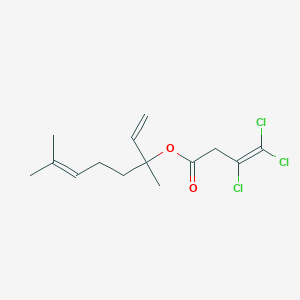
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate is a chemical compound that belongs to the class of monoterpenoids. It is an ester derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate typically involves the esterification of linalool with 3,4,4-trichlorobut-3-enoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant scent.
Mechanism of Action
The mechanism of action of 3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its antimicrobial properties may result from disrupting the cell membrane of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
3,7-dimethylocta-1,6-dien-3-yl acetate: An ester of linalool with acetic acid, commonly found in essential oils.
3,7-dimethylocta-1,6-dien-3-yl propionate: An ester of linalool with propionic acid, used in fragrances and flavors.
Uniqueness
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate is unique due to the presence of the trichlorobut-3-enoate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other linalool esters and contributes to its specific applications in research and industry.
Properties
CAS No. |
648917-94-6 |
|---|---|
Molecular Formula |
C14H19Cl3O2 |
Molecular Weight |
325.7 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate |
InChI |
InChI=1S/C14H19Cl3O2/c1-5-14(4,8-6-7-10(2)3)19-12(18)9-11(15)13(16)17/h5,7H,1,6,8-9H2,2-4H3 |
InChI Key |
LUOJOARZKSUBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)CC(=C(Cl)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)
![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)


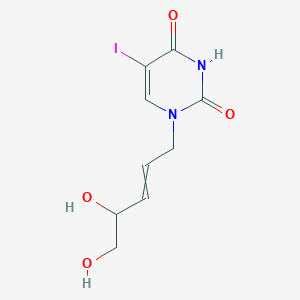
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12611854.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)
![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)
![2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-](/img/structure/B12611865.png)
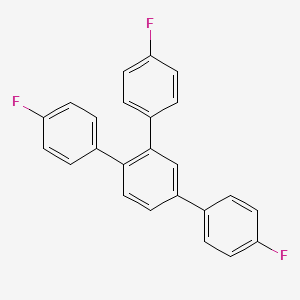
![1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B12611875.png)
